molecular formula C9H12N4S B13076102 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13076102
M. Wt: 208.29 g/mol
InChI Key: XHEFMLWVPPJBAV-UHFFFAOYSA-N
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Description

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The thiazole ring is known for its presence in various biologically active molecules, including vitamins and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-6-3-13(12-9(6)10)4-8-5-14-7(2)11-8/h3,5H,4H2,1-2H3,(H2,10,12)

InChI Key

XHEFMLWVPPJBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CSC(=N2)C

Origin of Product

United States

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